4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is a complex organophosphorus compound It features a unique structure with an ethynyl group, a hydroxyl group, and a phosphinanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a suitable phosphine oxide with an alkyne under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phosphinanone core may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in flavoring.
2-Cyclohexen-1-one, 4,5-dimethyl-: A compound with a similar cyclohexenone structure.
Uniqueness
4-Ethynyl-4-hydroxy-2,5-dimethyl-1-phenyl-1lambda~5~-phosphinan-1-one is unique due to its combination of an ethynyl group, a hydroxyl group, and a phosphinanone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
54877-17-7 |
---|---|
Molekularformel |
C15H19O2P |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
4-ethynyl-2,5-dimethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol |
InChI |
InChI=1S/C15H19O2P/c1-4-15(16)10-13(3)18(17,11-12(15)2)14-8-6-5-7-9-14/h1,5-9,12-13,16H,10-11H2,2-3H3 |
InChI-Schlüssel |
HQVBFEORZIITDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CP1(=O)C2=CC=CC=C2)C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.